molecular formula C18H20N2O3S2 B5987895 (2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone

(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone

Cat. No.: B5987895
M. Wt: 376.5 g/mol
InChI Key: MLFQFBAFCARRAA-UHFFFAOYSA-N
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Description

(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a combination of indole, pyrrolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different indole derivatives .

Scientific Research Applications

(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors or enzymes, while the sulfonylthiophene group could influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of indole, pyrrolidine, and thiophene sulfonyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-13-10-14-6-2-3-7-16(14)20(13)18(21)17-11-15(12-24-17)25(22,23)19-8-4-5-9-19/h2-3,6-7,11-13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFQFBAFCARRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CS3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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